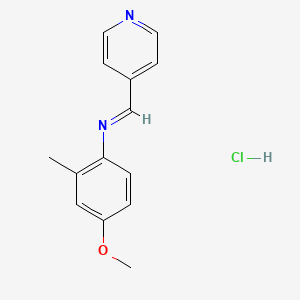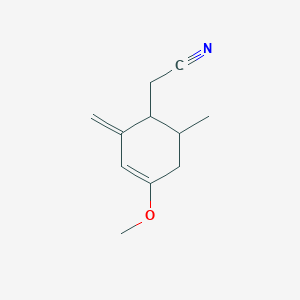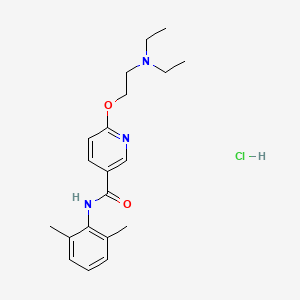
1-Chlorooctan-2-YL methyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chlorooctan-2-YL methyl carbonate is an organic compound with the molecular formula C_10H_19ClO_3 It is a derivative of octane, featuring a chlorine atom and a methyl carbonate group
準備方法
Synthetic Routes and Reaction Conditions
1-Chlorooctan-2-YL methyl carbonate can be synthesized through several methods. One common approach involves the reaction of 1-chlorooctan-2-ol with methyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the carbonate ester.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.
化学反応の分析
Types of Reactions
1-Chlorooctan-2-YL methyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-octanol derivatives.
Hydrolysis: The carbonate ester group can be hydrolyzed under acidic or basic conditions to yield 1-chlorooctan-2-ol and methanol.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Bases such as pyridine or triethylamine are often used to facilitate reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: 1-Octanol derivatives.
Hydrolysis: 1-Chlorooctan-2-ol and methanol.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
科学的研究の応用
1-Chlorooctan-2-YL methyl carbonate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chlorooctan-2-YL methyl carbonate involves its interaction with nucleophiles and electrophiles. The chlorine atom and carbonate ester group are reactive sites that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reaction and conditions.
類似化合物との比較
1-Chlorooctan-2-YL methyl carbonate can be compared with other similar compounds, such as:
1-Chlorooctane: Lacks the carbonate ester group, making it less reactive in certain chemical reactions.
Octyl methyl carbonate:
1-Chlorooctan-2-ol: Lacks the carbonate ester group, influencing its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a chlorine atom and a carbonate ester group, which imparts distinct chemical properties and reactivity.
特性
CAS番号 |
78241-79-9 |
|---|---|
分子式 |
C10H19ClO3 |
分子量 |
222.71 g/mol |
IUPAC名 |
1-chlorooctan-2-yl methyl carbonate |
InChI |
InChI=1S/C10H19ClO3/c1-3-4-5-6-7-9(8-11)14-10(12)13-2/h9H,3-8H2,1-2H3 |
InChIキー |
VJPCMOAQRZYZIP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCl)OC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


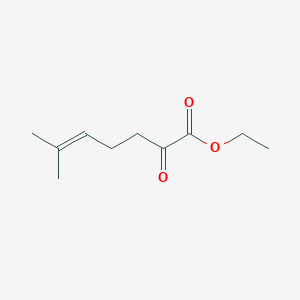
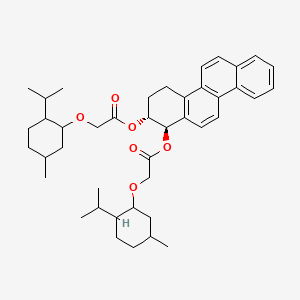

![N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14432695.png)

![N-(4-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14432698.png)

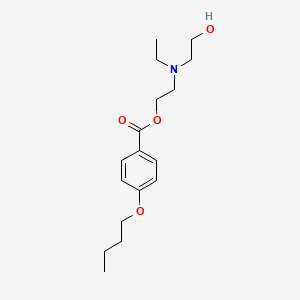
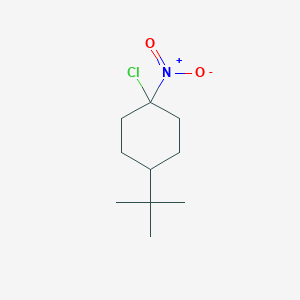
![1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14432727.png)
